molecular formula C11H13Cl3N2S B1429986 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride CAS No. 1423031-11-1

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride

Cat. No.: B1429986
CAS No.: 1423031-11-1
M. Wt: 311.7 g/mol
InChI Key: OOVQLRHNOJPUHE-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H13Cl3N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include refluxing in an appropriate solvent, such as methanol, under controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to antimicrobial, antifungal, or other biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S.2ClH/c12-10-4-2-1-3-9(10)11-14-8(5-6-13)7-15-11;;/h1-4,7H,5-6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVQLRHNOJPUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CCN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
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2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
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2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
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2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
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2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
Reactant of Route 6
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride

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